molecular formula C22H18N4 B15073119 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene

Cat. No.: B15073119
M. Wt: 338.4 g/mol
InChI Key: SIPQBLANNUQDPI-UHFFFAOYSA-N
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Description

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is an organic compound that features a unique structure combining anthracene and imidazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene typically involves the reaction of 9,10-dibromoanthracene with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing reaction parameters and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9,10-Bis((1H-imidazol-1-yl)methyl)anthracene involves its ability to coordinate with metal ions through the nitrogen atoms of the imidazole groups. This coordination leads to the formation of stable complexes with unique photophysical properties. The compound’s luminescence is attributed to the π-π* transitions within the anthracene moiety, which are modulated by the imidazole groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is unique due to its combination of anthracene and imidazole moieties, which impart distinct luminescent properties and coordination capabilities. This makes it particularly valuable in the development of advanced materials and coordination complexes .

Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

1-[[10-(imidazol-1-ylmethyl)anthracen-9-yl]methyl]imidazole

InChI

InChI=1S/C22H18N4/c1-2-6-18-17(5-1)21(13-25-11-9-23-15-25)19-7-3-4-8-20(19)22(18)14-26-12-10-24-16-26/h1-12,15-16H,13-14H2

InChI Key

SIPQBLANNUQDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=CN=C4)CN5C=CN=C5

Origin of Product

United States

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